Cas no 1936732-18-1 (5-(bromomethyl)-1-methyl-1H-indole)

5-(bromomethyl)-1-methyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 5-(bromomethyl)-1-methyl-1H-indole
- EN300-1273587
- 1936732-18-1
-
- インチ: 1S/C10H10BrN/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,7H2,1H3
- InChIKey: ZQLQEWCMUPSWPX-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC2=C(C=CN2C)C=1
計算された属性
- せいみつぶんしりょう: 222.99966g/mol
- どういたいしつりょう: 222.99966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 4.9Ų
5-(bromomethyl)-1-methyl-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1273587-0.25g |
5-(bromomethyl)-1-methyl-1H-indole |
1936732-18-1 | 0.25g |
$1131.0 | 2023-06-08 | ||
Enamine | EN300-1273587-1.0g |
5-(bromomethyl)-1-methyl-1H-indole |
1936732-18-1 | 1g |
$1229.0 | 2023-06-08 | ||
Enamine | EN300-1273587-10.0g |
5-(bromomethyl)-1-methyl-1H-indole |
1936732-18-1 | 10g |
$5283.0 | 2023-06-08 | ||
Enamine | EN300-1273587-2500mg |
5-(bromomethyl)-1-methyl-1H-indole |
1936732-18-1 | 2500mg |
$1147.0 | 2023-10-02 | ||
Enamine | EN300-1273587-100mg |
5-(bromomethyl)-1-methyl-1H-indole |
1936732-18-1 | 100mg |
$515.0 | 2023-10-02 | ||
Enamine | EN300-1273587-0.1g |
5-(bromomethyl)-1-methyl-1H-indole |
1936732-18-1 | 0.1g |
$1081.0 | 2023-06-08 | ||
Enamine | EN300-1273587-5.0g |
5-(bromomethyl)-1-methyl-1H-indole |
1936732-18-1 | 5g |
$3562.0 | 2023-06-08 | ||
Enamine | EN300-1273587-10000mg |
5-(bromomethyl)-1-methyl-1H-indole |
1936732-18-1 | 10000mg |
$2516.0 | 2023-10-02 | ||
Enamine | EN300-1273587-1000mg |
5-(bromomethyl)-1-methyl-1H-indole |
1936732-18-1 | 1000mg |
$584.0 | 2023-10-02 | ||
Enamine | EN300-1273587-0.05g |
5-(bromomethyl)-1-methyl-1H-indole |
1936732-18-1 | 0.05g |
$1032.0 | 2023-06-08 |
5-(bromomethyl)-1-methyl-1H-indole 関連文献
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
5-(bromomethyl)-1-methyl-1H-indoleに関する追加情報
Introduction to 5-(bromomethyl)-1-methyl-1H-indole (CAS No. 1936732-18-1)
5-(bromomethyl)-1-methyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number 1936732-18-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic molecule features a bromomethyl substituent at the 5-position of an indole ring, which is further substituted with a methyl group at the 1-position. The unique structural attributes of this compound make it a valuable intermediate in the development of various bioactive molecules, particularly in medicinal chemistry and drug discovery.
The indole core is a well-documented pharmacophore in medicinal chemistry, known for its presence in numerous pharmacologically active agents, including antimicrobial, antifungal, and anticancer drugs. The bromomethyl group introduces reactivity that allows for further functionalization via nucleophilic substitution reactions, making it an excellent building block for constructing more complex molecular architectures. This reactivity has been exploited in the synthesis of biaryl compounds, heterocyclic derivatives, and other pharmacologically relevant molecules.
In recent years, 5-(bromomethyl)-1-methyl-1H-indole has garnered attention in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, its structural motif has been leveraged in the development of inhibitors for enzymes involved in cancer metabolism and signal transduction. Researchers have demonstrated its utility in generating derivatives with enhanced binding affinity and selectivity towards specific protein targets. The methyl group at the 1-position of the indole ring contributes to steric hindrance and electronic modulation, which can fine-tune the pharmacokinetic properties of resulting compounds.
The bromomethyl functionality allows for facile introduction of diverse substituents through cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These transformations have been instrumental in constructing biaryl systems, which are prevalent in many FDA-approved drugs due to their favorable pharmacological profiles. Furthermore, the compound’s ability to undergo radical-mediated reactions has been explored in generating polycyclic frameworks, expanding its utility in synthetic chemistry.
Advances in computational chemistry have also highlighted 5-(bromomethyl)-1-methyl-1H-indole as a key scaffold for virtual screening and de novo design. Molecular modeling studies indicate that modifications at the 5- and 1-positions can significantly influence binding interactions with biological targets. This has led to innovative strategies for designing molecules with improved therapeutic efficacy and reduced toxicity. The compound’s versatility has been further underscored by its application in fragment-based drug design approaches, where small chemical fragments are assembled into lead compounds through iterative optimization.
Recent experimental investigations have explored the metabolic stability and bioavailability of derivatives derived from 5-(bromomethyl)-1-methyl-1H-indole. Studies have shown that strategic modifications can enhance solubility and reduce clearance rates, thereby improving drug delivery profiles. Additionally, the compound has been investigated for its potential role in developing prodrugs—molecules that are converted into active therapeutic agents within the body—which could address issues such as poor oral bioavailability or rapid metabolic degradation.
The synthesis of 5-(bromomethyl)-1-methyl-1H-indole itself presents an interesting challenge due to the need to maintain regioselectivity during bromination and methylation steps. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing costs and improving yields. These developments have made it more accessible for academic and industrial researchers to incorporate this compound into their synthetic pipelines.
Future directions in research involving 5-(bromomethyl)-1-methyl-1H-indole may focus on exploring its role in emerging therapeutic areas such as immunotherapy and neurodegenerative diseases. The indole scaffold is known to interact with various biological receptors and enzymes, making it a promising candidate for modulating immune responses or targeting neuronal pathways affected by conditions like Alzheimer’s disease or Parkinson’s disease. Additionally, green chemistry principles may guide future synthetic approaches to minimize environmental impact while maximizing efficiency.
In summary,5-(bromomethyl)-1-methyl-1H-indole (CAS No. 1936732-18-1) represents a versatile intermediate with broad applications in pharmaceutical research and organic synthesis. Its unique structural features enable diverse chemical transformations that have been harnessed to develop novel bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, it is poised to remain a cornerstone of medicinal chemistry innovation.
1936732-18-1 (5-(bromomethyl)-1-methyl-1H-indole) 関連製品
- 2411267-40-6(N-(5-cyanothiophen-2-yl)methylbut-2-ynamide)
- 2648932-20-9((2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid)
- 1564468-71-8(3-Propanoylcyclohexane-1,2-dione)
- 2731010-26-5(7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo3,2-dpyrimidine)
- 2171437-98-0(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid)
- 2034285-32-8(N-{4-(furan-3-yl)phenylmethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide)
- 2680705-27-3(3-iodo-5-(2,2,2-trifluoroacetyl)-4H,5H,6H-thieno2,3-cpyrrole-2-carboxylic acid)
- 1805034-22-3(Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate)
- 1805506-38-0(2-(Aminomethyl)-5-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid)
- 2229008-68-6(tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate)




